molecular formula C26H20N6O3 B2650049 N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1207021-47-3

N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2650049
CAS No.: 1207021-47-3
M. Wt: 464.485
InChI Key: WGIBSDNHDGDKEK-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a dihydropyrimidinone moiety, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Synthesis of the Dihydropyrimidinone Moiety: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed in the presence of an acid catalyst.

    Construction of the Isoxazole Ring: This can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

    Final Coupling: The final step involves coupling the synthesized intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound may interact with specific enzymes or receptors, making it a candidate for drug discovery and development. Its potential bioactivity could be explored in various assays to determine its efficacy and safety.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide: shares similarities with other pyrazole and isoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural motifs, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[5-cyclopropyl-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6O3/c33-24-15-19(16-7-3-1-4-8-16)27-26(29-24)32-23(14-20(30-32)17-11-12-17)28-25(34)21-13-22(35-31-21)18-9-5-2-6-10-18/h1-10,13-15,17H,11-12H2,(H,28,34)(H,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIBSDNHDGDKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C5=NC(=CC(=O)N5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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